molecular formula C20H32N2O2 B4479877 2-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]-4-methoxyphenol

2-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]-4-methoxyphenol

Cat. No.: B4479877
M. Wt: 332.5 g/mol
InChI Key: LZSQEVMLRKLPFG-UHFFFAOYSA-N
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Description

2-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]-4-methoxyphenol is a complex organic compound that features a piperidine ring, a cyclohexylmethyl group, and a methoxyphenol moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]-4-methoxyphenol typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst to form piperidine . The cyclohexylmethyl group can be introduced via alkylation reactions, while the methoxyphenol moiety is often synthesized through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and alkylation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, converting ketones or aldehydes back to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]-4-methoxyphenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]-4-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring and methoxyphenol moiety are crucial for its binding affinity and activity. The compound may modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]-4-methoxyphenol is unique due to its combination of a piperidine ring, cyclohexylmethyl group, and methoxyphenol moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[[[1-(cyclohexylmethyl)piperidin-3-yl]amino]methyl]-4-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-24-19-9-10-20(23)17(12-19)13-21-18-8-5-11-22(15-18)14-16-6-3-2-4-7-16/h9-10,12,16,18,21,23H,2-8,11,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSQEVMLRKLPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)CNC2CCCN(C2)CC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]-4-methoxyphenol
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2-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]-4-methoxyphenol
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2-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]-4-methoxyphenol
Reactant of Route 4
2-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]-4-methoxyphenol
Reactant of Route 5
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2-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]-4-methoxyphenol
Reactant of Route 6
2-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]-4-methoxyphenol

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